Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate
Overview
Description
Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate is a chemical compound with the molecular formula C7H6N2O2S2 and a molecular weight of 214.26 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and thiocyanato functional groups
Preparation Methods
The synthesis of methyl 5-amino-4-thiocyanatothiophene-2-carboxylate typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This one-pot reaction yields the desired thiophene derivative in moderate to high yields.
Chemical Reactions Analysis
Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thiocyanato group to an amino group.
Substitution: The amino and thiocyanato groups can participate in nucleophilic substitution reactions.
Scientific Research Applications
Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-amino-4-thiocyanatothiophene-2-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds with biological molecules, while the thiocyanato group can participate in nucleophilic and electrophilic interactions. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: This compound features a methoxyphenyl group, which imparts different electronic and steric properties.
Methyl 5-amino-4-methylthiophene-2-carboxylate:
The uniqueness of this compound lies in its combination of amino and thiocyanato groups, which provide a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
methyl 5-amino-4-thiocyanatothiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-11-7(10)5-2-4(12-3-8)6(9)13-5/h2H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLPSNBPFYVPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)N)SC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221544 | |
Record name | Methyl 5-amino-4-thiocyanato-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201221544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-75-7 | |
Record name | Methyl 5-amino-4-thiocyanato-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890095-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-amino-4-thiocyanato-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201221544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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